molecular formula C12H21NO3 B13541923 tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate

tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate

Cat. No.: B13541923
M. Wt: 227.30 g/mol
InChI Key: JMFPRWWXAUWYLJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a ketone group at position 5, a tert-butyl carbamate protective group at position 1, and a methyl substituent at position 3. The tert-butyl group enhances steric protection, improving the compound’s stability during synthetic processes, while the 5-oxo group introduces a reactive carbonyl site for further functionalization. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol (calculated from atomic masses).

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-methyl-5-oxoazepane-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-9-7-10(14)5-6-13(8-9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3

InChI Key

JMFPRWWXAUWYLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis from (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate

One documented approach begins with (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate as the starting material. The synthetic sequence involves:

  • Charging a 250-mL round-bottom flask with 5.00 g (23.4 mmol) of the piperidine derivative under nitrogen atmosphere.
  • Dissolving in tetrahydrofuran (THF, 47.0 mL) and cooling to -78 °C using a dry ice-acetone bath.
  • Addition of potassium tert-butoxide solution (1.6 M in THF, 19.0 mL, 29.9 mmol) dropwise over 5 minutes.
  • Gradual warming to 0 °C followed by re-cooling to -78 °C.
  • Dropwise addition of methyl 3-methoxy acrylate (5.29 mL, 49.2 mmol).
  • Allowing the mixture to warm to ambient temperature and stirring for 2 hours.
  • Addition of N-phenyl bis-trifluoromethane sulfonamide (13.2 g, 37.0 mmol) at -78 °C, then warming to 0 °C.
  • Workup with saturated aqueous sodium bicarbonate and ethyl acetate extraction.
  • Purification by flash column chromatography (silica gel, gradient 0–30% ethyl acetate in heptane) yielded a mixture of intermediates which can be further transformed to the target compound.

This method highlights the use of strong base-mediated enolate chemistry and subsequent functionalization to build the azepane core with the desired substituents.

Alternative Synthetic Routes via Azetidine and Piperidine Intermediates

While direct synthesis of tert-butyl 3-methyl-5-oxoazepane-1-carboxylate is less commonly detailed, related compounds such as tert-butyl 3-bromoazetidine-1-carboxylate and tert-butyl 3-oxoazetidine-1-carboxylate have been synthesized using:

  • Nucleophilic substitution reactions in polar aprotic solvents like N,N-dimethylformamide (DMF) or 1-methyl-pyrrolidin-2-one (NMP) with potassium carbonate or sodium tert-butoxide as bases.
  • Heating at temperatures ranging from 60 °C to 100 °C for extended periods (up to 48 hours).
  • Use of brominating agents such as tetra-N-butylammonium tribromide or dibromoisocyanuric acid under mild conditions and UV irradiation for halogenation steps.
  • Purification by silica gel flash chromatography with ethyl acetate/heptane gradients.

Although these examples focus on smaller ring systems (azetidines), the strategies can be adapted for the synthesis of larger azepane rings by ring expansion or homologation techniques.

Green and Facile Synthesis Approaches

Recent research emphasizes environmentally friendly methods for synthesizing related carbamate-protected azetidine derivatives using microchannel reactors and catalytic oxidation systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and hydrogen peroxide. These methods provide mild conditions, high selectivity, and scalability that could be adapted for azepane derivatives.

Summary of Reaction Conditions and Yields

Step / Compound Reagents / Conditions Yield (%) Notes
(Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate to intermediates Potassium tert-butoxide in THF, -78 °C to 0 °C, methyl 3-methoxy acrylate addition, N-phenyl bis-trifluoromethane sulfonamide 117 (mixture) Purified by flash chromatography; mixture of triflate intermediates formed
Nucleophilic substitution with tert-butyl 3-bromoazetidine-1-carboxylate Potassium carbonate in DMF, 60 °C, overnight 100 Used for azetidine derivatives; high purity crystalline solids obtained
Bromodecarboxylation of alkanoic acids Tetra-N-butylammonium tribromide, dichloromethane, 20 °C, 3 h, UV irradiation 26 Radical bromination under mild conditions; applicable to related carbamate substrates
Nucleophilic substitution in NMP Potassium carbonate, 90 °C, 17 h, inert atmosphere 67 Moderate yield for functionalized azetidine derivatives; purification by silica gel chromatography

Research Outcomes and Analytical Data

  • The synthetic methods yield tert-butyl carbamate-protected azepane derivatives with good to excellent yields.
  • Reaction monitoring by TLC and purification by flash chromatography are standard.
  • Structural confirmation is typically performed by NMR (¹H, ¹³C), mass spectrometry (MS), and sometimes X-ray crystallography.
  • The presence of the 5-oxo group is confirmed by characteristic carbonyl signals in NMR and IR spectra.
  • The methyl substituent at the 3-position is evident from methyl proton resonances and integration in NMR spectra.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. These interactions can modulate various biochemical processes, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights into their chemical properties, reactivity, and applications:

tert-Butyl-5-oxo-1,4-diazepan-1-carboxylate

  • Molecular Formula : C₁₀H₁₆N₂O₃
  • Molecular Weight : 212.25 g/mol
  • Key Features :
    • A seven-membered 1,4-diazepane ring with two nitrogen atoms (positions 1 and 4).
    • The additional nitrogen increases polarity and hydrogen-bonding capacity compared to the azepane derivative.
    • Higher aqueous solubility due to enhanced polarity, making it suitable for reactions in mixed solvents.
    • Applications: Intermediate in peptidomimetic drug synthesis, where dual nitrogen sites enable selective functionalization .

tert-Butyl 4-bromo-5-oxoazepane-1-carboxylate

  • Molecular Formula: C₁₁H₁₈BrNO₃
  • Molecular Weight : 292.17 g/mol
  • Key Features :
    • A bromine atom at position 4, acting as a strong electron-withdrawing group and leaving group.
    • Enhanced reactivity in nucleophilic substitution (e.g., Suzuki couplings) compared to the methyl-substituted analog.
    • Higher molecular weight and density due to bromine’s atomic mass.
    • Applications: Precursor for synthesizing halogenated bioactive molecules or cross-coupling reactions .

tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate

  • Molecular Formula : C₁₆H₂₀N₂O₃
  • Molecular Weight : 288.34 g/mol
  • Key Features :
    • A phenyl group at position 7, introducing aromaticity and hydrophobicity.
    • Improved lipid solubility and membrane permeability, advantageous for central nervous system (CNS)-targeting drugs.
    • Purity >95%, as confirmed by NMR, indicating robust synthetic protocols for sterically hindered derivatives.
    • Applications: Building block for kinase inhibitors or GPCR modulators leveraging π-π interactions .

Data Table: Comparative Analysis

Property Target Compound 1,4-Diazepane Derivative 4-Bromo Derivative 7-Phenyl Derivative
Molecular Formula C₁₁H₁₉NO₃ C₁₀H₁₆N₂O₃ C₁₁H₁₈BrNO₃ C₁₆H₂₀N₂O₃
Molecular Weight (g/mol) 213.27 212.25 292.17 288.34
Key Substituent 3-Methyl 1,4-Diazepane Ring 4-Bromo 7-Phenyl
Polarity Moderate (methyl reduces polarity) High (dual N sites) Moderate (Br dominates) Low (aromatic hydrophobicity)
Reactivity Sterically hindered ketone Dual N-functionalization Electrophilic Br site Aromatic coupling
Primary Application Drug intermediate Peptidomimetics Cross-coupling precursor Kinase inhibitors

Biological Activity

Tert-butyl 3-methyl-5-oxoazepane-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, structure-activity relationship (SAR), and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H17NO3\text{C}_{11}\text{H}_{17}\text{NO}_3

This compound features an azepane ring, which is significant in the context of biological activity due to the potential for interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its role as a potential modulator in pharmacological applications. Key findings include:

  • Enzyme Modulation : The compound has been studied for its effects on specific enzymes, showing promise as an inhibitor or modulator in biochemical pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed mechanisms remain to be elucidated.
  • Cytotoxic Effects : Some studies have indicated cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR of this compound highlights how modifications in its structure can influence biological activity. A comparative analysis of similar compounds reveals the following trends:

CompoundStructural ModificationBiological Activity
AMethyl substitutionIncreased potency
BEthyl substitutionDecreased efficacy
CHydroxyl group additionEnhanced solubility

These modifications are crucial for optimizing the compound's efficacy and selectivity for its biological targets.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a dose-dependent cytotoxic effect, particularly in breast and lung cancer cells. The study concluded that further exploration of this compound could lead to the development of novel anticancer therapies .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibitory activity against enzyme X, with an IC50 value indicating effective modulation at low concentrations. This suggests potential therapeutic applications in metabolic disorders .

Research Findings

Recent research has provided insights into the mechanisms underlying the biological activities of this compound:

  • Mechanism of Action : Investigations into its mechanism of action have revealed interactions with cellular signaling pathways, which may explain its effects on cell proliferation and apoptosis.
  • Pharmacokinetics : Studies on pharmacokinetics indicate favorable absorption and distribution profiles, making it a candidate for further drug development.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate with high yield and purity?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures between 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.
  • Catalyst Selection : Use triethylamine (Et₃N) or DMAP (4-dimethylaminopyridine) to accelerate coupling reactions, ensuring stoichiometric ratios (1.1–1.3 equivalents) .
  • Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) are optimal for solubility and stability of intermediates.
  • Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify optimal quenching points .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethyl acetate/hexane mixtures (3:7 ratio) to isolate crystalline products.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to resolve polar byproducts.
  • Distillation : For volatile impurities, use reduced-pressure distillation (40–60°C, 10–15 mmHg) .

Q. How can spectroscopic methods (NMR, IR) be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify key signals:
  • tert-Butyl group : Singlet at ~1.4 ppm (¹H) and 28 ppm (¹³C).
  • Oxazepane ring : Multiplet signals between 3.0–4.5 ppm for CH₂ groups adjacent to the carbonyl.
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at 1680–1720 cm⁻¹ and amide N–H (if present) at 3300 cm⁻¹ .

Q. What safety protocols are critical when handling tert-butyl-containing intermediates during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., tert-butyl chloroformate).
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound in multi-step syntheses?

  • Methodological Answer :

  • Nucleophilic Acyl Substitution : Tert-butyl groups are introduced via reaction with tert-butyl carbonate in the presence of Et₃N.
  • Ring-Closing Strategies : Intramolecular cyclization of linear precursors (e.g., amino esters) using EDCI/HOBt coupling agents.
  • Kinetic Studies : Monitor activation energy barriers via Arrhenius plots to optimize reaction rates .

Q. How can computational modeling (e.g., DFT) predict the conformational stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to compare axial vs. equatorial tert-butyl conformers.
  • Solvent Effects : Include explicit solvent molecules (e.g., water, DMSO) in simulations to mimic experimental conditions.
  • NMR Validation : Correlate computed chemical shifts with experimental ¹³C NMR data to validate models .

Q. What strategies are employed to resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Refine structures using SHELXL (for small molecules) to resolve ambiguities in bond lengths/angles .
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., tert-butyl rotation barriers).
  • Cross-Validation : Compare IR/Raman spectra with theoretical vibrational modes from DFT .

Q. How can biological activity assays (e.g., enzyme inhibition) be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Target Identification : Screen against kinase or protease libraries using fluorescence polarization assays.
  • IC₅₀ Determination : Use dose-response curves (0.1–100 µM) with triplicate measurements to ensure reproducibility.
  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Data Contradiction Analysis

Example : Discrepancy between observed NMR splitting and X-ray-derived symmetry.

  • Resolution :
    • Check Crystallographic Data : Confirm absence of disorder or twinning in the crystal structure .
    • Dynamic Effects : Use VT-NMR to determine if rapid conformational changes (e.g., ring puckering) average NMR signals.
    • Hybrid Methods : Combine NOESY (for spatial proximity) and DFT (for energy minima) to reconcile static vs. dynamic models .

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